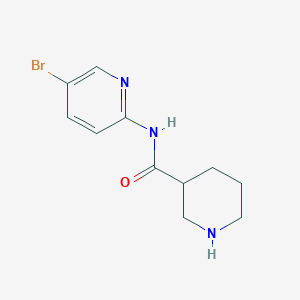

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide

Descripción general

Descripción

“N-(5-bromopyridin-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C11H14BrN3O and a molecular weight of 284.15 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N-(5-bromopyridin-2-yl)piperidine-3-carboxamide” can be represented by the SMILES string: C1CC(CNC1)C(=O)NC2=NC=C(C=C2)Br .

Physical And Chemical Properties Analysis

“N-(5-bromopyridin-2-yl)piperidine-3-carboxamide” is a solid compound that should be stored at room temperature .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide derivatives demonstrate significant antimicrobial activity. A study by Babu, Srinivasulu, and Kotakadi (2015) synthesized various derivatives and evaluated them for antibacterial and antifungal properties. Some compounds exhibited potential against both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant E. coli strains (Babu, Srinivasulu, & Kotakadi, 2015).

HIV-1 Reverse Transcriptase Inhibition

Compounds related to N-(5-bromopyridin-2-yl)piperidine-3-carboxamide, specifically N-phenyl piperidine analogs, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Tang et al. (2010) found that these compounds effectively inhibit a broad range of NNRTI-resistant mutant viruses (Tang et al., 2010).

Applications in PET Imaging

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide derivatives have been used in the synthesis of PET (Positron Emission Tomography) radiotracers. Katoch-Rouse and Horti (2003) synthesized compounds for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Antipsychotic Potential

Derivatives of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide have been investigated for their potential as antipsychotic agents. Norman et al. (1996) synthesized heterocyclic carboxamides and evaluated their dopamine and serotonin receptor binding properties, showing promise as antipsychotic agents (Norman et al., 1996).

Antiproliferative Properties

Some N-(5-bromopyridin-2-yl)piperidine-3-carboxamide derivatives act as tubulin inhibitors, showing antiproliferative properties. Krasavin et al. (2014) discovered a new chemical class of these compounds with significant potency in antiproliferative assays, indicating potential use in cancer treatment (Krasavin et al., 2014).

Neuroinflammation Imaging

Derivatives have been applied in PET imaging for studying neuroinflammation. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, enabling noninvasive imaging of reactive microglia in neuroinflammatory conditions (Horti et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h3-4,7-8,13H,1-2,5-6H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURZDHQDKHLCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide | |

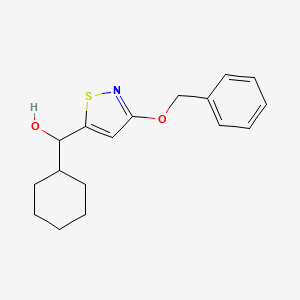

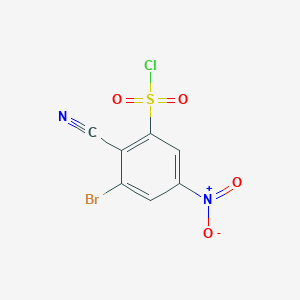

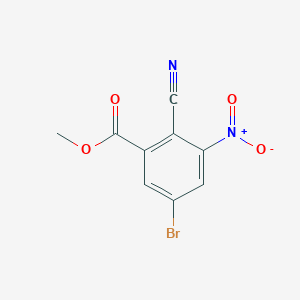

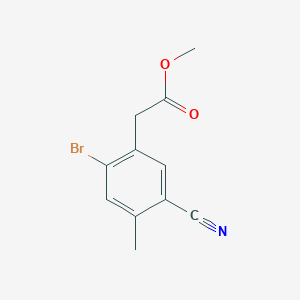

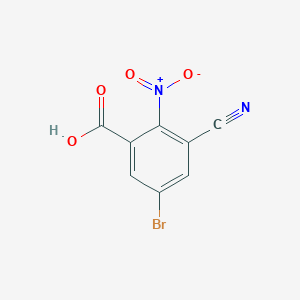

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)

![4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1417197.png)